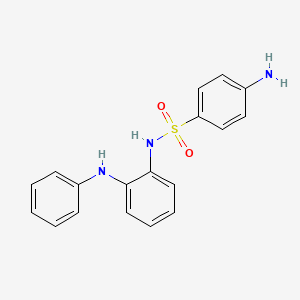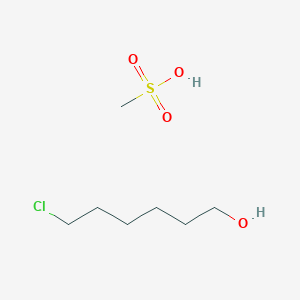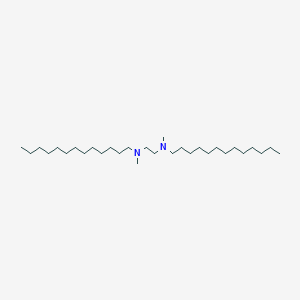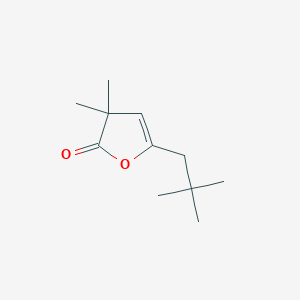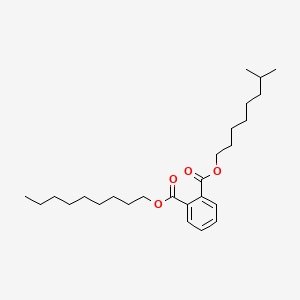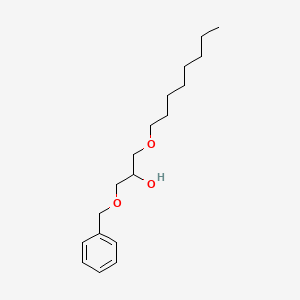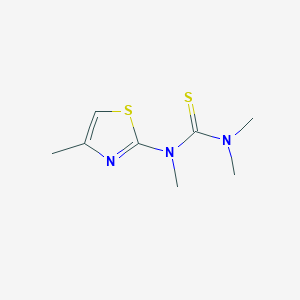
N,N,N'-Trimethyl-N'-(4-methyl-1,3-thiazol-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of N,N,N’-trimethylthiourea with 4-methyl-1,3-thiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiourea on the thiazole ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes. The final product is usually purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide variety of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring and thiourea moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea can be compared with other similar compounds, such as:
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)urea: This compound has a similar structure but contains a urea moiety instead of a thiourea moiety.
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)guanidine: This compound contains a guanidine moiety, which can lead to different chemical and biological properties.
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)amine: This compound lacks the thiourea moiety and may have different reactivity and biological activity.
The uniqueness of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea lies in its combination of the thiazole ring and thiourea moiety, which imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Número CAS |
95611-42-0 |
|---|---|
Fórmula molecular |
C8H13N3S2 |
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C8H13N3S2/c1-6-5-13-7(9-6)11(4)8(12)10(2)3/h5H,1-4H3 |
Clave InChI |
QUOMBUFQQAPNOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)N(C)C(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


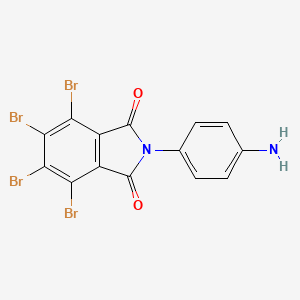
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)



